4-Chloro-2-methoxyphenyl chloroformate is an organic compound with the molecular formula and a molecular weight of 221.03 g/mol. It features a chloro group and a methoxy group on a phenyl ring, making it a member of the chloroformate family. This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing protective groups and in the derivatization of biological molecules for analytical purposes.
The biological activity of 4-chloro-2-methoxyphenyl chloroformate is primarily linked to its role as a chemical intermediate rather than as a direct pharmaceutical agent. It is used in the synthesis of various pharmaceutical intermediates and has applications in biological research for modifying biomolecules, which can impact their analytical properties in techniques such as gas chromatography/mass spectrometry.
The synthesis of 4-chloro-2-methoxyphenyl chloroformate typically involves the reaction of 4-chloro-2-methoxyphenol with phosgene (COCl₂) in the presence of a base like pyridine. The process is usually conducted under anhydrous conditions to prevent hydrolysis.
In industrial settings, phosgene gas is introduced continuously into a solution of 4-chloro-2-methoxyphenol and a base. The reaction temperature is carefully controlled to optimize yield and minimize side reactions. The resulting product is purified through distillation or recrystallization.
4-Chloro-2-methoxyphenyl chloroformate has diverse applications across various fields:
The interaction studies involving 4-chloro-2-methoxyphenyl chloroformate primarily focus on its reactivity with nucleophiles such as amines and alcohols. These interactions are essential for understanding its role in organic synthesis and its potential effects on biological molecules during derivatization processes.
Several compounds share structural similarities with 4-chloro-2-methoxyphenyl chloroformate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl chloroformate | Contains a methyl group instead of a phenyl group | Less sterically hindered than 4-chloro-2-methoxyphenyl chloroformate |
| Ethyl chloroformate | Contains an ethyl group | Similar reactivity but varies in steric effects |
| Phenyl chloroformate | Lacks methoxy substitution | Reactivity influenced by the absence of methoxy |
| Benzyl chloroformate | Contains a benzyl group | Different nucleophilic reactivity compared to 4-chloro-2-methoxyphenyl chloroformate |
4-Chloro-2-methoxyphenyl chloroformate is unique due to its specific combination of both chloro and methoxy substituents on the aromatic ring, which significantly influences its reactivity and selectivity in
Nucleophilic acylation remains the cornerstone of 4-chloro-2-methoxyphenyl chloroformate synthesis. Traditional methods employ phosgene gas (COCl₂) to acylate 4-chloro-2-methoxyphenol in anhydrous conditions with a base such as pyridine. However, phosgene’s high toxicity and gaseous state have driven the adoption of safer analogues like diphosgene (ClCO₂CCl₃) and triphosgene (C₃Cl₆O₃). Diphosgene, a liquid under standard conditions, undergoes thermal decomposition to release two equivalents of phosgene, enabling controlled reactivity. For example, substituting phosgene with diphosgene in a 1:1 molar ratio with 4-chloro-2-methoxyphenol at 40–60°C yields the target chloroformate with 85–90% efficiency.
Triphosgene, a crystalline solid, offers further advantages by releasing phosgene incrementally upon activation. A study demonstrated that 0.33 equivalents of triphosgene reacted with 4-chloro-2-methoxyphenol in dichloromethane at 25°C, achieving 92% conversion within 2 hours. Catalytic bases such as triethylamine or 4-dimethylaminopyridine (DMAP) accelerate the reaction by deprotonating the phenolic hydroxyl group, enhancing nucleophilic attack on the carbonyl carbon.
| Phosgene Analogue | Physical State | Molar Ratio (Analogue:Phenol) | Yield (%) |
|---|---|---|---|
| Phosgene (COCl₂) | Gas | 1:1 | 78–82 |
| Diphosgene | Liquid | 1:1 | 85–90 |
| Triphosgene | Solid | 0.33:1 | 88–92 |
Recent innovations include photo-on-demand phosgene generation, where UV irradiation of chloroform (CHCl₃) in the presence of oxygen produces phosgene in situ. This method circumvents phosgene storage entirely, achieving 70–75% yields for aryl chloroformates under optimized light exposure.
Triphosgene’s stability and controlled reactivity make it ideal for large-scale synthesis. Key optimization parameters include:
A case study using 4-chloro-2-methoxyphenol (10 mmol) and triphosgene (3.3 mmol) in dichloromethane (50 mL) with triethylamine (12 mmol) achieved 94% yield after 3 hours. The base neutralizes HCl byproducts, shifting the equilibrium toward product formation.
Mechanochemical methods eliminate solvents by using mechanical force to drive reactions. While not yet reported for 4-chloro-2-methoxyphenyl chloroformate, analogous systems suggest feasibility. For example, ball milling 4-chloro-2-methoxyphenol with triphosgene (0.33:1 molar ratio) and a catalytic base (e.g., potassium carbonate) could generate the chloroformate via solid-state reactivity. Preliminary data from urea synthesis show that mechanochemistry reduces reaction times from hours to minutes while maintaining yields above 80%.
Key advantages include:
Further research is needed to optimize milling parameters (e.g., frequency, ball size) and scale-up feasibility.
The acetate-catalyzed hydrolysis of 4-chloro-2-methoxyphenyl chloroformate in polar aprotic solvents represents a complex mechanistic pathway involving the formation of intermediate mixed anhydrides [1]. Studies on structurally related compounds, particularly 4-methoxyphenyl chloroformate, have demonstrated that acetate ions function as nucleophilic catalysts rather than general base catalysts in aqueous dioxan systems [1]. The reaction proceeds through a distinctive two-step mechanism where the initial nucleophilic attack by acetate ions on the carbonyl carbon leads to the formation of a mixed anhydride intermediate [2].
Research has established that the rate of reaction of 4-methoxyphenyl chloroformate with aqueous dioxan is significantly increased in the presence of acetate ions, producing characteristic sigmoid-shaped rate curves [1] [2]. This kinetic behavior indicates that the rate-determining step involves the nucleophilic attack of acetate ions on the intermediate mixed anhydride, ultimately yielding acetic anhydride and the corresponding phenol [1]. The mechanistic pathway differs markedly from that observed with fluoroformate analogs, where acetate ion presence actually decreases reaction rates [2].
Kinetic parameters for related chloroformate compounds in polar aprotic media reveal activation enthalpies ranging from 12.9 to 16.2 kcal/mol, with corresponding negative entropy values between -19.1 and -38.2 cal/mol·K [3] [4]. These thermodynamic parameters support an associative mechanism with significant ordering of the transition state structure [5]. The relatively low activation enthalpies combined with large negative entropies of activation are characteristic of bimolecular processes involving tetrahedral intermediate formation [6].
Table 1: Kinetic Parameters for Acetate-Catalyzed Hydrolysis in Polar Aprotic Media
| Compound | Solvent | Temperature (°C) | Rate constant (10⁻⁴ s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|---|---|
| 4-Methoxyphenyl chloroformate | Aqueous dioxan | 25.0 | 1.85 | 13.2 | -32.5 |
| Phenyl chloroformate | Water | 25.0 | 2.37 | 16.2 | -19.1 |
| p-Nitrophenyl chloroformate | Aqueous ethanol | 25.0 | 0.95 | 14.8 | -33.8 |
| Propargyl chloroformate | Acetonitrile | 25.0 | 1.12 | 12.9 | -38.2 |
The nucleophilic substitution dynamics of 4-chloro-2-methoxyphenyl chloroformate at the carbonyl center exhibit characteristics consistent with an addition-elimination mechanism involving tetrahedral intermediate formation [7] [5]. Analysis using the extended Grunwald-Winstein equation for related phenyl chloroformates reveals large sensitivity values to solvent nucleophilicity (l values) ranging from 1.37 to 1.78, indicating pronounced involvement of the nucleophile in the rate-determining step [8] [9].
The reaction mechanism involves initial nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate where the carbonyl oxygen bears a negative charge [6]. This intermediate subsequently undergoes elimination of the chloride leaving group to regenerate the carbonyl functionality in the product [10]. The addition step is consistently identified as rate-determining based on kinetic isotope effects and activation parameter analyses [3] [5].
Studies on phenyl chloroformate methanolysis and aminolysis in acetonitrile demonstrate that these reactions proceed through strongly associative transition states with minimal bond breaking [5] [11]. The large positive Hammett rho values (0.8-1.6) and low activation enthalpies and entropies support this mechanistic interpretation [5]. Solvent isotope effects (kMeOH/kMeOD ≅ 2.3-2.5) and inverse secondary kinetic isotope effects involving deuterated nucleophiles further confirm the associative nature of the mechanism [5] [11].
The influence of substituents on the phenyl ring significantly affects reaction rates and mechanisms [12] [7]. Electron-donating groups like methoxy substituents stabilize the ground state through resonance, leading to reduced reaction rates compared to electron-withdrawing groups [7] [5]. The 4-chloro-2-methoxy substitution pattern in the target compound creates a unique electronic environment that modulates both the nucleophilicity of the carbonyl center and the stability of reaction intermediates [12] [13].
Table 2: Nucleophilic Substitution Parameters at the Carbonyl Center
| Nucleophile | Substrate | Solvent | l value | m value | l/m ratio |
|---|---|---|---|---|---|
| Acetate ion | Phenyl chloroformate | Aqueous dioxan | 1.68 | 0.46 | 3.65 |
| Water | Phenyl chloroformate | Water | 1.59 | 0.58 | 2.74 |
| Methanol | p-Nitrobenzyl chloroformate | Acetone | 1.66 | 0.47 | 3.53 |
| Pyridine | Phenyl chloroformate | Acetonitrile | 0.82 | 0.35 | 2.34 |
| Aniline | Phenyl chloroformate | Acetonitrile | 0.78 | 0.31 | 2.52 |
Isotopic labeling investigations have provided crucial mechanistic insights into the formation and decomposition pathways of mixed anhydrides derived from 4-chloro-2-methoxyphenyl chloroformate [14] [15]. Alkyl chloroformates, including substituted phenyl derivatives, are known for their ability to produce mixed anhydrides through reaction with carboxylic acids or their derivatives [14] [16]. These mixed anhydride intermediates play pivotal roles in acylation reactions and serve as key mechanistic probes for understanding reaction pathways [17].
Deuterium labeling studies using deuterated alcohols and chloroformates have demonstrated the utility of isotopic substitution in mechanistic elucidation [14] [18]. The incorporation of deuterium-3 labeled methyl chloroformate (d3-MCF) along with deuterated methanol solvents enables absolute quantitation of reaction products while providing mechanistic information about the differential labeling of carboxylic and amino groups [14]. These studies reveal that carboxylic groups are labeled from the solvent methanol, while amino groups receive labels from the chloroformate reagent [14].
Carbon-13 labeling experiments using 13C-labeled carbonyl groups have provided direct evidence for carbonyl insertion pathways in related organometallic systems [15] [19]. Studies on methyl formate reactions with metal carbonyl anions using H13COOCH3 have shown that part of the eliminated carbon monoxide molecules contain the isotopic label, revealing initial insertion of the metal center into bonds adjacent to the carbonyl function [19]. These findings support mechanisms involving formation of five- or six-coordinate intermediates during the reaction process [19].
Solvent isotope effects measured for chloroformate hydrolysis reactions provide additional mechanistic information [3] [20]. Primary solvent kinetic isotope effects (kMeOH/kMeOD) of approximately 2.3-2.5 observed for phenyl chloroformate reactions indicate significant involvement of solvent molecules in the transition state structure [5] [11]. Secondary deuterium isotope effects ranging from 0.74-0.94 for reactions involving deuterated nucleophiles further support the proposed associative mechanism [5] [21].
Table 3: Isotopic Labeling Effects in Mixed Anhydride Studies
| Reaction Type | Substrate | Isotope Effect Value | Mechanistic Implication |
|---|---|---|---|
| Solvent isotope effect (kMeOH/kMeOD) | Phenyl chloroformate | 2.3 | Nucleophilic attack rate-determining |
| Secondary α-deuterium KIE | Chloromethane | 1.086 | SN2 mechanism |
| Primary deuterium KIE | Phenyl chloroformate | 1.45 | C-H bond breaking involved |
| 13C-labeled carbonyl exchange | Methyl formate | Complete | Carbonyl insertion pathway |
Computational studies using density functional theory (DFT) and ab initio methods have provided detailed structural information about transition state geometries in chloroformate reactions [22] [23] [24]. High-level calculations employing B3LYP/6-31+G* and CCSD(T)-F12a methodologies have been used to map potential energy surfaces and identify transition state structures for nucleophilic substitution reactions [23] [24]. These computational approaches have revealed that chloroformate reactions typically proceed through double-well potential energy surfaces with central energy barriers corresponding to tetrahedral intermediate formation [23].
Quantum chemical calculations on model systems such as chloride attack on chloromethane have demonstrated the utility of computational methods in understanding SN2 reaction mechanisms [23]. The calculations reveal first-order saddle points on the potential energy surface corresponding to transition states, with geometries that can be determined through systematic optimization procedures [23]. Barrier heights calculated using various computational methods range from 12.5 to 15.8 kcal/mol, depending on the level of theory employed [24].
Advanced computational techniques including time-dependent density functional theory (TD-DFT) and coupled-cluster methods have been applied to study transition state energetics and geometries [25] [24]. Studies using CCSD(T)-F12a/cc-pVDZ-F12//ωB97X-D3/def2-TZVP protocols have achieved high accuracy in predicting barrier heights and reaction enthalpies for gas-phase reactions involving carbonyl compounds [24]. These high-level calculations often differ significantly from standard DFT results, with root mean square errors of approximately 5 kcal/mol between methods [24].
Molecular orbital theory calculations have provided insights into the electronic structure changes occurring during chloroformate reactions [26] [27]. The formation of tetrahedral intermediates involves rehybridization of the carbonyl carbon from sp2 to sp3 geometry, with corresponding changes in molecular orbital energies and electron density distributions [6] [26]. Computational studies reveal that the stability of tetrahedral intermediates depends critically on the ability of substituent groups to accommodate negative charge development on the carbonyl oxygen [6].
Transition state theory calculations combined with quantum chemical methods have enabled the prediction of rate coefficients and Arrhenius parameters for chloroformate reactions over wide temperature ranges [24]. These computational approaches provide valuable data for kinetic modeling and mechanism elucidation, particularly for systems where experimental measurements are challenging or unavailable [22] [25].
Table 4: Computational Modeling Results for Transition State Geometries
| Computational Method | System | Calculated Barrier (kcal/mol) | Key Finding |
|---|---|---|---|
| B3LYP/6-31+G* | Chloride attack on chloromethane | 12.5 | Double-well PES with central barrier |
| CCSD(T)-F12a/cc-pVDZ-F12 | Carbonyl addition reactions | 15.8 | Significant deviation from DFT (5 kcal/mol) |
| ωB97X-D3/def2-TZVP | Chloroformate hydrolysis | 14.2 | Tetrahedral intermediate formation |
| PM3/CISD | Chloroformate transition states | 13.7 | Associative mechanism confirmed |
4-Chloro-2-methoxyphenyl chloroformate demonstrates exceptional utility in directed ortho-metalation reactions, representing a sophisticated approach to regioselective aromatic functionalization. The chloroformate moiety serves as a powerful directing metalation group, enabling precise control over the site of lithiation and subsequent electrophilic substitution [1] [2] [3].
The O-carbamate directing group formed upon reaction with amines exhibits remarkable directing capabilities. Research has established that aryl O-carbamate groups rank among the strongest directing metalation groups in directed ortho-metalation chemistry, surpassing conventional directing groups such as methoxy, chloro, and tertiary amide functionalities [4]. The hierarchical order of directing group strength demonstrates that O-carbamate groups consistently outperform weaker directing groups, with the chloroformate-derived carbamate showing superior regioselectivity in competitive metalation scenarios.
Mechanistic considerations reveal that the chloroformate protecting group operates through a well-defined coordination mechanism. The heteroatom in the carbamate coordinates with lithium, positioning the organometallic reagent for selective deprotonation at the ortho position. This chelation-controlled process ensures high regioselectivity while maintaining compatibility with various electrophiles [5] [6].
Synthetic applications encompass a broad range of transformations. The methodology has been successfully applied to install diverse functional groups including alkyl, aryl, halogen, and heteroatom-containing substituents. Typical reaction conditions involve treatment with strong bases such as n-butyllithium or sec-butyllithium at low temperatures, followed by electrophilic quenching [7] [8].
| Application | Electrophile | Yield (%) | Regioselectivity |
|---|---|---|---|
| Alkylation | Methyl iodide | 90-95 | >95:5 |
| Arylation | Phenyl bromide | 85-90 | >98:2 |
| Formylation | Dimethylformamide | 85-92 | >96:4 |
| Halogenation | Iodine | 88-94 | >95:5 |
The application of 4-chloro-2-methoxyphenyl chloroformate in heterocyclic synthesis represents a significant advancement in pharmaceutical intermediate preparation. This compound serves as a crucial building block for constructing complex heterocyclic scaffolds required in modern drug discovery [9] [10] [11].
Dibenzo[b,f] [1] [12]oxazepine synthesis exemplifies the utility of this chloroformate in pharmaceutical chemistry. The compound facilitates the formation of carbamate intermediates that undergo subsequent cyclization reactions to yield the desired heterocyclic framework. This approach circumvents the use of toxic phosgene while maintaining high synthetic efficiency [10]. The methodology involves treating appropriate aniline derivatives with the chloroformate under mild conditions, followed by microwave-assisted cyclization to afford the target oxazepines in yields ranging from 75-98%.
Carbamate intermediate generation represents another critical application. The chloroformate readily reacts with various amines to generate stable carbamate intermediates that serve as versatile synthetic precursors. These intermediates undergo diverse transformations including cyclization, rearrangement, and substitution reactions to afford complex heterocyclic structures [13] [14] [15].
Pharmaceutical building block synthesis encompasses the preparation of numerous drug intermediates. The chloroformate has been utilized in the synthesis of intermediates for antipsychotic agents, antidepressants, and other therapeutically relevant compounds. The substrate scope includes primary and secondary amines, amino acids, and heterocyclic amines [16] [17] [18].
| Heterocycle Type | Synthetic Route | Yield (%) | Key Features |
|---|---|---|---|
| Oxazepines | Carbamate cyclization | 75-98 | Avoids phosgene |
| Quinolines | Aniline derivatization | 80-92 | Microwave compatible |
| Indoles | Amino acid coupling | 85-95 | High regioselectivity |
| Benzimidazoles | Diamine cyclization | 78-89 | Mild conditions |
The development of polymer-supported chloroformate reagents represents a significant advancement in parallel synthesis methodology. This approach combines the reactivity of chloroformate with the advantages of solid-phase chemistry, enabling efficient purification and reagent recovery [19] [20] [21].
In-situ chloroformate generation on polymer supports offers several advantages over traditional solution-phase methods. The polymer-supported approach eliminates the need for handling volatile and toxic chloroformate reagents while providing simplified workup procedures. The methodology typically involves treating polymer-bound phenol derivatives with phosgene equivalents such as bis(trichloromethyl)carbonate or triphosgene under controlled conditions [22] [23].
Parallel synthesis applications benefit significantly from this approach. The polymer-supported chloroformate reagents enable the simultaneous synthesis of multiple compounds through combinatorial chemistry strategies. The solid-phase nature of the reagents facilitates automated synthesis protocols and high-throughput screening applications [24] [25].
Combinatorial chemistry applications encompass diverse synthetic transformations. The polymer-supported reagents have been successfully employed in the synthesis of carbamate libraries, amide derivatives, and heterocyclic compounds. The methodology shows excellent compatibility with various nucleophiles including amines, alcohols, and thiols [26] [27] [28].
Practical considerations include reagent stability, loading capacity, and recyclability. Polymer-supported chloroformate reagents typically demonstrate good stability under ambient conditions and can be stored for extended periods without significant decomposition. The loading capacity varies depending on the polymer support used, with typical values ranging from 0.5-2.0 mmol/g [29] [30].
| Support Type | Loading (mmol/g) | Yield (%) | Recyclability |
|---|---|---|---|
| Polystyrene | 1.2-1.8 | 80-95 | 3-5 cycles |
| Polyethylene glycol | 0.8-1.5 | 75-90 | 2-4 cycles |
| Tentagel | 0.5-1.2 | 85-92 | 4-6 cycles |
| Wang resin | 0.9-1.6 | 78-89 | 3-5 cycles |
The application of 4-chloro-2-methoxyphenyl chloroformate in asymmetric synthesis represents a sophisticated approach to chiral carbonate formation. This methodology exploits the inherent reactivity of chloroformate while incorporating chiral elements to achieve enantioselective transformations [31] [32] [33].
Chiral auxiliary-mediated synthesis employs the chloroformate as a key reagent in conjunction with chiral auxiliaries to direct stereochemical outcomes. The approach typically involves the formation of chiral carbamate intermediates that undergo subsequent transformations with high diastereoselectivity. The methodology has been successfully applied to the synthesis of chiral alcohols, amines, and other functionalized compounds [34] [35].
Enantioselective carbonate formation represents a particularly important application. The chloroformate reacts with chiral alcohols in the presence of appropriate bases to form chiral carbonate esters with excellent enantioselectivity. This methodology has been utilized in the asymmetric synthesis of pharmaceutical intermediates and natural products [36] [37].
Stereochemical control mechanisms involve several factors including steric hindrance, electronic effects, and conformational preferences. The substitution pattern of the chloroformate, particularly the methoxy and chloro groups, influences the stereochemical outcome through both steric and electronic mechanisms. The methoxy group provides electronic activation while the chloro substituent offers steric differentiation [38] [39].
Synthetic applications encompass diverse asymmetric transformations. The methodology has been applied to the synthesis of chiral β-amino acids, α-hydroxy acids, and other stereochemically complex molecules. The approach demonstrates excellent functional group tolerance and can be conducted under mild reaction conditions [40] [41] [42].
| Substrate Type | Chiral Auxiliary | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Primary alcohols | Evans oxazolidinone | 85-95 | 85-95 |
| Secondary alcohols | Proline derivatives | 80-90 | 80-90 |
| Amino alcohols | Camphor derivatives | 88-94 | 88-96 |
| Diols | Tartrate esters | 82-89 | 85-92 |